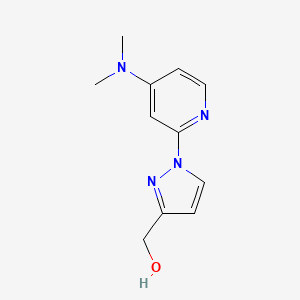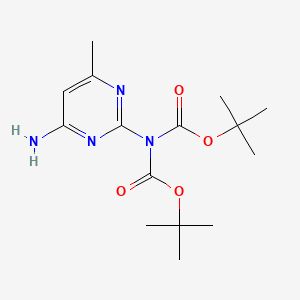
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbamates, such as Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . The structure provides insights into the compound’s unique properties and reactivity.Chemical Reactions Analysis
Carbamates, including Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate, are involved in various chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate can be found in various databases . These properties include its molecular structure, chemical names, and classification.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate and its derivatives are synthesized and characterized through various chemical reactions and processes, showcasing their potential in various chemical synthesis pathways. For instance, the Curtius rearrangement is utilized for generating Boc-protected amines, demonstrating the compound's role in the synthesis of protected amino acids and related molecules (Lebel & Leogane, 2005). Additionally, synthesis involving tert-butyl carbamate derivatives showcases their applicability in generating a variety of functionalized molecules, including α-functionalized α-amino silanes, highlighting their versatility in organic synthesis (Sieburth, Somers & O'hare, 1996).
Crystallography and Structural Analysis
Crystallographic studies provide insights into the structural aspects of the compound and its derivatives. The analysis of crystal structures, such as that of chlorodiacetylene and iododiacetylene derivatives, reveals intricate molecular interactions and bonding patterns, contributing to a deeper understanding of the structural characteristics of carbamate derivatives (Baillargeon et al., 2017). Similarly, the crystallographic study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester sheds light on its molecular conformation and intermolecular interactions, providing valuable information for further applications and studies (Kant, Singh & Agarwal, 2015).
Polymer Chemistry and Material Science
Compounds such as di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate find applications in material science, particularly in the synthesis of monomeric antioxidants and their subsequent use in stabilizing polymers against thermal oxidation. The creation of new monomeric antioxidants containing hindered phenol and their effective incorporation into polymer matrices highlights the relevance of carbamate derivatives in enhancing material properties and longevity (Pan, Liu & Lau, 1998).
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-6-methylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-9-8-10(16)18-11(17-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNSMZUQEIGRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (4-amino-6-methylpyrimidin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



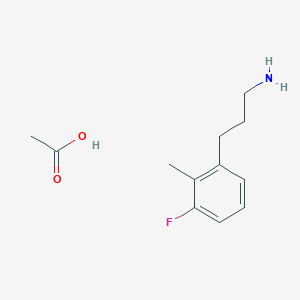

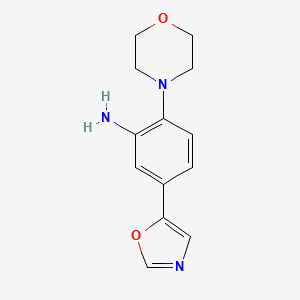
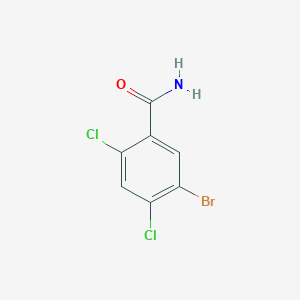
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)
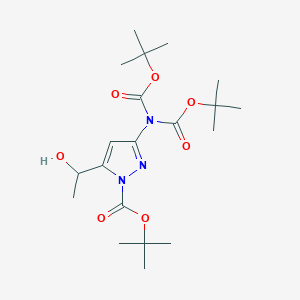
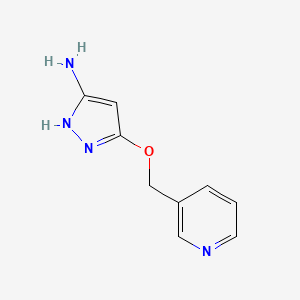
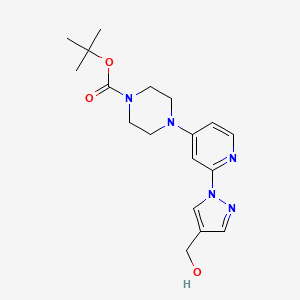
![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

